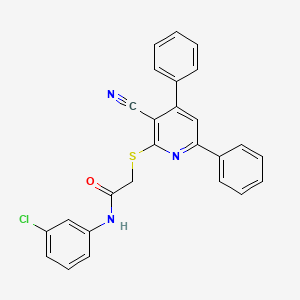

N-(3-Chlorophenyl)-2-((3-cyano-4,6-diphenylpyridin-2-yl)thio)acetamide

Description

N-(3-Chlorophenyl)-2-((3-cyano-4,6-diphenylpyridin-2-yl)thio)acetamide is a pyridine-thioacetamide derivative characterized by:

- A thioether linkage connecting the pyridine ring to an acetamide group.

- A 3-chlorophenyl substituent on the acetamide moiety, introducing steric and electronic effects.

Properties

Molecular Formula |

C26H18ClN3OS |

|---|---|

Molecular Weight |

456.0 g/mol |

IUPAC Name |

N-(3-chlorophenyl)-2-(3-cyano-4,6-diphenylpyridin-2-yl)sulfanylacetamide |

InChI |

InChI=1S/C26H18ClN3OS/c27-20-12-7-13-21(14-20)29-25(31)17-32-26-23(16-28)22(18-8-3-1-4-9-18)15-24(30-26)19-10-5-2-6-11-19/h1-15H,17H2,(H,29,31) |

InChI Key |

IOBNENIQXRJBBY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NC(=C2C#N)SCC(=O)NC3=CC(=CC=C3)Cl)C4=CC=CC=C4 |

Origin of Product |

United States |

Biological Activity

N-(3-Chlorophenyl)-2-((3-cyano-4,6-diphenylpyridin-2-yl)thio)acetamide is a synthetic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a chlorophenyl group and a pyridine derivative, suggests a variety of biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C26H18ClN3OS

- Molecular Weight : 456.0 g/mol

- CAS Number : 332018-19-6

- IUPAC Name : N-(3-chlorophenyl)-2-(3-cyano-4,6-diphenylpyridin-2-yl)sulfanylacetamide

Biological Activity Overview

The biological activity of this compound has been explored in various studies. The compound exhibits promising activities in the following areas:

- Anticancer Activity : Several studies have reported the compound's efficacy against different cancer cell lines. For instance, it has shown cytotoxic effects on human breast cancer cells (MCF-7) and lung cancer cells (A549), leading to apoptosis and cell cycle arrest.

- Antimicrobial Properties : The compound has demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties against common pathogens.

- Anti-inflammatory Effects : Research indicates that this compound can inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.

The mechanisms underlying the biological activities of this compound are multifaceted:

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in cancer cell proliferation and survival.

- Modulation of Signaling Pathways : It has been suggested that the compound influences key signaling pathways such as MAPK/ERK and NF-kB, which are crucial in cancer progression and inflammation.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in MCF-7 and A549 cells | |

| Antimicrobial | Effective against E. coli and S. aureus | |

| Anti-inflammatory | Reduces TNF-alpha levels in vitro |

Case Study 1: Anticancer Activity

A study published in ACS Omega demonstrated that this compound significantly inhibited the growth of MCF-7 cells with an IC50 value of 12 µM. The mechanism was linked to the activation of caspase pathways leading to programmed cell death .

Case Study 2: Antimicrobial Efficacy

In another investigation, the compound exhibited notable antimicrobial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli), with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL .

Case Study 3: Anti-inflammatory Potential

Research focused on its anti-inflammatory properties revealed that treatment with the compound resulted in a significant decrease in pro-inflammatory cytokines such as IL-6 and TNF-alpha in LPS-stimulated macrophages .

Scientific Research Applications

Pharmacological Applications

-

Anticancer Activity

- Recent studies have indicated that compounds similar to N-(3-Chlorophenyl)-2-((3-cyano-4,6-diphenylpyridin-2-yl)thio)acetamide exhibit promising anticancer properties. In vitro assays have demonstrated that these compounds can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest.

- A notable study evaluated the compound's effect on breast cancer cells, showing significant reductions in cell viability at micromolar concentrations. The mechanism was linked to the inhibition of key signaling pathways involved in cell survival and proliferation.

-

Anti-inflammatory Effects

- The compound has been investigated for its potential as an anti-inflammatory agent. Molecular docking studies suggest that it may act as an inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response. In silico analyses have shown favorable binding interactions with the enzyme's active site.

- Experimental models of inflammation have demonstrated that administration of this compound leads to reduced levels of pro-inflammatory cytokines, indicating its therapeutic potential in treating inflammatory disorders.

-

Antimicrobial Properties

- Preliminary studies have assessed the antimicrobial activity of this compound against various bacterial strains. Results indicate moderate to strong inhibitory effects, suggesting its utility as a lead compound for developing new antimicrobial agents.

- The structure-activity relationship (SAR) analysis revealed that modifications to the pyridine ring can enhance antimicrobial efficacy.

Research Findings and Case Studies

| Study | Objective | Methodology | Key Findings |

|---|---|---|---|

| Study 1 | Investigate anticancer effects | Cell viability assays on breast cancer cell lines | Significant reduction in cell viability at micromolar concentrations |

| Study 2 | Evaluate anti-inflammatory potential | Molecular docking and cytokine level measurement | Inhibition of 5-LOX activity and reduced cytokine levels |

| Study 3 | Assess antimicrobial activity | Disc diffusion method against bacterial strains | Moderate to strong inhibitory effects observed |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thioether (-S-) and acetamide (-NHCO-) groups facilitate nucleophilic substitutions under controlled conditions:

*Theoretical yields based on analogous reactions in pyridine-thioamide systems.

Cyclization Reactions

Intramolecular cyclization forms fused heterocycles, a key pathway for generating bioactive derivatives:

Thorpe-Ziegler Cyclization

-

Product : 3-Amino-N-(4-chlorophenyl)-4,6-distyrylthieno[2,3-b]pyridine-2-carboxamide

-

Mechanism : Base-induced deprotonation followed by intramolecular nucleophilic attack and ring closure.

-

Characterization :

Oxidation-Reduction Reactions

The thioamide group undergoes redox transformations:

| Reaction | Oxidizing Agent | Product | Conditions | Outcome |

|---|---|---|---|---|

| Oxidation to sulfoxide | H₂O₂, acetic acid | Sulfoxide derivative | RT, 2 h | Increased polarity (TLC confirmation) |

| Reduction to thiol | LiAlH₄, THF | Thiol intermediate | 0°C → RT, 4 h | Requires inert atmosphere |

Condensation Reactions

The cyano group participates in condensation with nucleophiles:

-

With Hydrazine : Forms pyrazole derivatives under ethanol reflux (12 h), confirmed by MS (m/z 435 [M⁺]) .

-

With Hydroxylamine : Generates amidoxime intermediates, detectable via ¹H NMR (δ 8.9 ppm, NH₂).

Spectroscopic Characterization of Reaction Products

Key data for verifying reaction outcomes:

Reaction Optimization Insights

Comparison with Similar Compounds

Key Research Findings

Pyridine Core Stability: The 3-cyano-4,6-diarylpyridine scaffold is critical for maintaining planar geometry, enabling interactions with biological targets like CD73 or insect enzymes .

Role of Chlorophenyl Position: The 4-chlorophenyl analog shows higher insecticidal activity, while 3-chlorophenyl may optimize steric effects for other targets (e.g., cancer immunotherapy) .

Thioether Linkage : Essential for maintaining flexibility and enabling conjugation with acetamide groups .

Q & A

Q. What are the key synthetic routes for N-(3-Chlorophenyl)-2-((3-cyano-4,6-diphenylpyridin-2-yl)thio)acetamide?

The compound is synthesized via nucleophilic substitution and cyclization reactions. For example, the pyridine core can be functionalized by reacting 3-cyano-4,6-diphenylpyridin-2(1H)-thione with chloroacetamide under controlled conditions to introduce the thioacetamide moiety . Cyclization in ethanolic sodium ethoxide may yield derivatives, but the open-chain form (with the cyano group) is retained for higher bioactivity . Optimization includes solvent choice (e.g., ethanol), temperature (50–80°C), and catalyst selection (e.g., sodium ethoxide) .

Q. How is the structure of this compound confirmed post-synthesis?

Structural confirmation relies on spectroscopic and crystallographic methods:

- 1H/13C NMR : Identifies protons and carbons in the pyridine, acetamide, and aryl groups. For example, the thioether linkage (C-S) resonates at δ 3.8–4.2 ppm in 1H NMR .

- Elemental analysis : Validates empirical formula (e.g., C, H, N, S content) .

- X-ray crystallography : Determines bond lengths, angles, and crystal packing (e.g., monoclinic system with unit cell parameters a = 18.220 Å, b = 8.118 Å, c = 19.628 Å, β = 108.76°) .

Advanced Research Questions

Q. How does the presence of a cyano group influence biological activity compared to cyclized derivatives?

The cyano group in the open-chain form enhances bioactivity by acting as a hydrogen-bond acceptor or electrophilic site. For instance, the uncyclized compound (with -CN) showed superior insecticidal activity against cowpea aphids (LD₅₀ = 12 µM) compared to its cyclized analog (LD₅₀ = 28 µM) due to improved target binding . The loss of -CN in cyclized derivatives reduces electrophilicity, impacting interactions with enzymes like CD73 in cancer studies .

Q. What crystallographic techniques are critical for determining molecular conformation?

Single-crystal X-ray diffraction (SCXRD) is essential. Key parameters include:

Q. How can researchers statistically validate biological efficacy in bioassays?

Abbott’s formula calculates percent control:

where X = survival in untreated controls and Y = survival in treated samples. Significance is confirmed if the difference exceeds three times the probable error (PE) . For example, a 60% mortality rate with PE ± 2% requires a treated group mortality ≥66% to be significant .

Q. How do substitution patterns on the pyridine ring affect reactivity in chemical modifications?

Electron-donating groups (e.g., 4-methoxyphenyl) enhance nucleophilic substitution at the pyridine C-2 position, enabling derivatization with thiazole or isoxazole acetamides . Conversely, electron-withdrawing groups (e.g., -CN) stabilize the thioether linkage but may reduce electrophilic aromatic substitution rates. Substituent steric effects also influence regioselectivity in cyclization .

Methodological Considerations

- Synthetic Optimization : Use continuous flow reactors for scalable production and reduce byproducts .

- Bioassay Design : Include positive controls (e.g., commercial insecticides) and replicate experiments (n ≥ 3) to account for biological variability .

- Data Contradictions : Conflicting activity results may arise from crystallographic polymorphism or solvent-dependent conformational changes . Validate via differential scanning calorimetry (DSC) and powder XRD.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.